(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, also known as S-2-tBu-2-Cl-AA, is an important organic compound used in a variety of scientific research applications. It is a chiral compound that can be synthesized in a laboratory and has been used in various studies, such as medicinal chemistry and biochemistry.
Scientific Research Applications
- Summary of Application : Tertiary butyl esters, such as the tert-butoxycarbonyl group in your compound, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application : A method has been developed using flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group . This process is more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
- Summary of Application : The tert-butyl group, which is a part of the tert-butoxycarbonyl group in your compound, has unique reactivity patterns and characteristic applications in both chemistry and biology .
- Methods of Application : The tert-butyl group is used in chemical transformations, and it has relevance in nature and its implication in biosynthetic and biodegradation pathways .
- Results or Outcomes : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Synthetic Organic Chemistry
Chemistry and Biology
properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZONJNNLTAGSHB-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426727 | |
Record name | (2S)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid | |
CAS RN |
917027-02-2 | |
Record name | (2S)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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